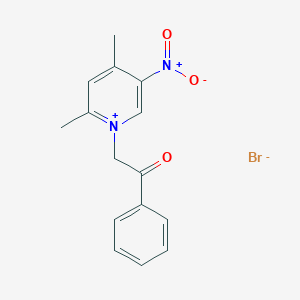
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a heterocyclic compound with a pyridinium core This compound is notable for its unique structural features, which include a nitro group, a phenylethyl substituent, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the pyridine nitrogen with bromine to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the pyridinium ion.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of various substituted pyridinium compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinium ion can also interact with nucleic acids and proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-(2-oxo-2-(2,4,6-trimethylphenyl)ethyl)pyridinium bromide: Similar structure but with different substituents on the phenylethyl group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar nitro and pyridine core but different substituents.
Uniqueness
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a pyridinium ion makes it particularly versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
113614-00-9 |
|---|---|
Formule moléculaire |
C15H15BrN2O3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
2-(2,4-dimethyl-5-nitropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-8-12(2)16(9-14(11)17(19)20)10-15(18)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NVQIOXUTLKDZED-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C=C1[N+](=O)[O-])CC(=O)C2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


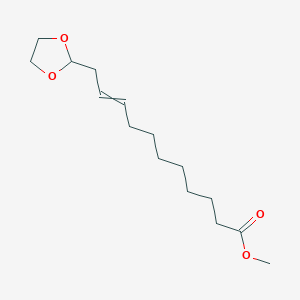


![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
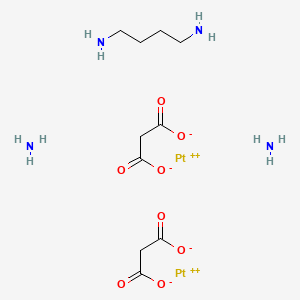
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
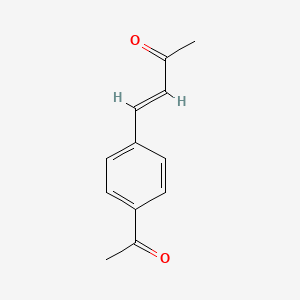
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
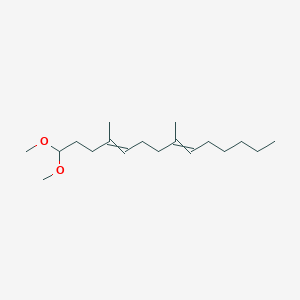
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
